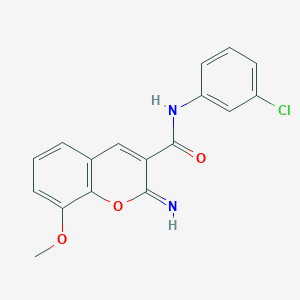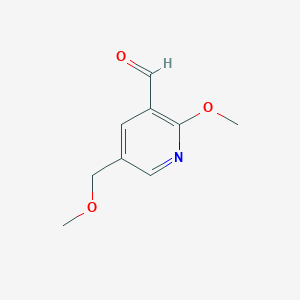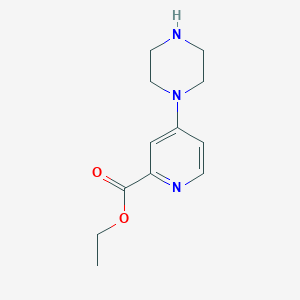![molecular formula C5H7N3O2 B2424708 4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one CAS No. 338975-47-6](/img/structure/B2424708.png)
4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and a ketone functional group . They are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, which is a five-membered ring with two nitrogen atoms and a ketone functional group. The methoxyimino functional group is attached to the fourth carbon of the ring .
Chemical Reactions Analysis
Pyrazolones can participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and they can also undergo oxidation and reduction reactions . The specific reactions that this compound can participate in would depend on the conditions and the other reactants present.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence and position of functional groups, the overall shape and size of the molecule, and the presence of any stereocenters .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Assignments
4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one is involved in the synthesis of various complex compounds. For example, a study by Ashton and Doss (1993) explored its role in the synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, highlighting its utility in reversing regioselectivity compared to other compounds. This finding is significant for the selective synthesis of complex molecules (Ashton & Doss, 1993).
Annular Tautomerism in Curcuminoid NH-Pyrazoles
The compound also plays a role in the tautomerism of NH-pyrazoles, which are significant in various chemical reactions. Cornago et al. (2009) studied the tautomerism in both solution and solid states, using this compound derivatives. Their research provides insights into the structural dynamics of these molecules (Cornago et al., 2009).
Fungicidal Activity
The compound's derivatives have been studied for their fungicidal properties. Liu et al. (2014) synthesized novel methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetate and demonstrated their moderate fungicidal activity against Rhizoctonia solani. This study shows the potential of these compounds in agricultural applications (Liu et al., 2014).
Corrosion Inhibition
Additionally, pyrazole derivatives, including those related to this compound, have been explored for their corrosion inhibition properties. For example, Yadav et al. (2016) investigated pyranopyrazole derivatives for their efficacy in protecting mild steel in HCl solutions, indicating the compound's potential in industrial applications (Yadav et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(E)-methoxyiminomethyl]-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-7-3-4-2-6-8-5(4)9/h2-4H,1H3,(H,8,9)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILSJCGSBGHKRN-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C=NNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C=NNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2424630.png)
![(Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enamide](/img/structure/B2424631.png)


![3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424634.png)
![5-(4,4-difluoropiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2424635.png)

![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B2424639.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2424643.png)



